Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for reabsorbing glucose from the kidneys back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin promotes glucose excretion in urine, thereby lowering blood glucose levels. [, ] This mechanism makes it particularly relevant in scientific investigations related to glucose metabolism, renal physiology, and diabetes-related complications. [, , , ]
Ertugliflozin is a new chemical entity officially named (1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. [] Its molecular formula is C27H32ClNO10 and it has a molecular mass of 436.9 g/mol. [] The commercial product incorporates ertugliflozin as a cocrystal with L-pyroglutamic acid (L-PGA), known as Ertugliflozin L-PGA. [, ] This cocrystal has a relative molecular mass of 566.00 g/mol. []
Ertugliflozin primarily undergoes glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9. [, , ] This reaction results in the formation of three regioisomeric glucuronide metabolites. [] A minor metabolic pathway involves oxidation by cytochrome P450 enzymes, yielding monohydroxylated metabolites and des-ethyl ertugliflozin. [, ]
Ertugliflozin acts by selectively inhibiting SGLT2, a protein primarily located in the proximal tubules of the kidneys. [, , ] SGLT2 is responsible for reabsorbing glucose from the glomerular filtrate back into the bloodstream. [, ] By inhibiting SGLT2, ertugliflozin prevents this reabsorption, thereby increasing urinary glucose excretion (UGE) and reducing plasma glucose levels. [, , ] This mechanism of action is independent of pancreatic beta-cell function. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0